molecular formula C17H18O7 B1668165 Byakangelicin CAS No. 482-25-7

Byakangelicin

Katalognummer: B1668165
CAS-Nummer: 482-25-7
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: PKRPFNXROFUNDE-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica gigas through various extraction methods. One common approach involves the use of ionic liquids to extract this compound from the plant material . The back-extraction method is then employed to recover the target compound from the ionic liquid solution.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica gigas roots. The process includes grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Byakangelicin has demonstrated potential as a modulator for enhancing the brain accumulation of various therapeutic compounds. A study investigated its role in improving the bio-distribution of curcumin, umbelliferone, and doxorubicin in an animal model. The results indicated that this compound significantly increased the levels of these compounds in the brain, leading to enhanced therapeutic effects against neuro-inflammation induced by lipopolysaccharide (LPS) .

Case Study: Neuro-Inflammation Model

  • Objective : Assess the impact of this compound on curcumin's anti-inflammatory effects.
  • Method : Mice were administered curcumin with or without this compound, followed by evaluation of inflammatory markers in brain homogenates.
  • Findings : Curcumin's efficacy was markedly improved in the presence of this compound, demonstrating its potential as a neuroprotective agent.

Hepatoprotective Properties

Research indicates that this compound can protect against liver damage and fibrosis, particularly in models induced by carbon tetrachloride (CCl₄). It was found to inhibit hepatic stellate cell activation and reduce hepatocyte apoptosis, suggesting a protective mechanism against liver injury .

Case Study: Liver Fibrosis Model

  • Objective : Evaluate the hepatoprotective effects of this compound in CCl₄-induced liver fibrosis.
  • Method : Mice were treated with this compound prior to CCl₄ administration; subsequent liver function tests and histological examinations were performed.
  • Findings : Treatment with this compound resulted in reduced fibrosis markers and improved liver function, highlighting its therapeutic potential for liver diseases.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models, including macrophage cultures exposed to LPS . This activity is crucial for developing treatments for inflammatory diseases.

Case Study: Macrophage Activation

  • Objective : Investigate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
  • Method : Human peripheral blood mononuclear cells were treated with this compound before LPS exposure; cytokine levels were measured.
  • Findings : this compound significantly reduced cytokine production, indicating its potential as an anti-inflammatory agent.

Pharmacokinetic Modulation

This compound has been shown to induce cytochrome P450 3A4 expression in human hepatocytes, which may influence drug metabolism and interactions. This property suggests that this compound could be useful in enhancing the bioavailability of co-administered drugs while also posing considerations for drug-drug interactions .

Key Findings:

  • Induction of CYP3A4 was observed at both mRNA and protein levels.
  • Enhanced expression was linked to transactivation mechanisms involving pregnane X receptor pathways.

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
NeuroprotectionModulates brain accumulation of drugsIncreased therapeutic efficacy against neuro-inflammation
HepatoprotectionInhibits hepatic stellate cell activationReduces liver fibrosis and apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokinesDecreases TNF-α and IL-6 production
Pharmacokinetic ModulationInduces cytochrome P450 3A4Enhances drug metabolism; potential for drug interactions

Vergleich Mit ähnlichen Verbindungen

Byakangelicin is structurally and functionally similar to other compounds found in the roots of Angelica gigas, such as oxypeucedanin hydrate . this compound stands out due to its potent anti-inflammatory and anti-apoptotic activities. Other similar compounds include:

    Oxypeucedanin: Known for its anti-inflammatory and hepatoprotective effects.

    Imperatorin: Exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.

    Psoralen: Used in the treatment of skin disorders like psoriasis and vitiligo due to its photosensitizing effects.

This compound’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications.

Biologische Aktivität

Byakangelicin, a compound derived from the root of Angelica dahurica, has garnered attention for its diverse biological activities, particularly in the context of liver health and enzyme modulation. This article explores the compound's effects, underlying mechanisms, and potential applications based on recent research findings.

Overview of this compound

This compound is traditionally used in East Asian medicine for treating various ailments, including colds and headaches. Its pharmacological properties are attributed to its ability to modulate hormonal activity and influence enzymatic processes in the liver.

1. Hepatoprotective Effects

Recent studies have highlighted this compound's protective role against liver injury, particularly in models of carbon tetrachloride (CCl₄)-induced liver fibrosis. The compound exhibits anti-inflammatory properties and can inhibit pathways associated with fibrosis development.

  • Key Findings:
    • This compound reduces liver cell damage and inhibits hepatic stellate cell activation, which is crucial in the progression of liver fibrosis .
    • The compound attenuates hepatocyte apoptosis induced by 4-hydroxynonenal (4-HNE) through the inhibition of the ASK-1/JNK signaling pathway .

2. Induction of Cytochrome P450 3A4

This compound significantly induces the expression of cytochrome P450 3A4 (CYP3A4), an essential enzyme involved in drug metabolism.

  • Mechanism:
    • The induction occurs via transactivation of the pregnane X receptor (PXR), enhancing CYP3A4 promoter activity in human hepatocytes .
    • This induction suggests that this compound may influence the metabolism of various drugs, potentially leading to drug-drug interactions.

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Reference
HepatoprotectionInhibition of hepatic stellate cell activation
Anti-apoptoticInhibition of ASK-1/JNK signaling
CYP3A4 InductionTransactivation of PXR
Anti-inflammatoryReduction in cyclooxygenase-2 and prostaglandin E2 levels

Case Studies

  • Liver Fibrosis Model:
    A study using a mouse model demonstrated that this compound effectively reduced liver fibrosis markers and improved overall liver function when administered alongside CCl₄ exposure. The study indicated significant reductions in pro-fibrotic cytokines such as TGF-β and PDGF .
  • Human Hepatocyte Studies:
    In vitro studies using human hepatocytes showed that this compound could increase CYP3A4 expression approximately fivefold at the mRNA level and threefold at the protein level, indicating its potential role as a modulator of drug metabolism .

Eigenschaften

IUPAC Name

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFNXROFUNDE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197456
Record name byakangelicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-25-7, 19573-01-4
Record name (+)-Byakangelicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byakangelicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name byakangelicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-25-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name byakangelicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BYAKANGELICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Byakangelicin
Reactant of Route 2
Reactant of Route 2
Byakangelicin
Reactant of Route 3
Byakangelicin
Reactant of Route 4
Reactant of Route 4
Byakangelicin
Reactant of Route 5
Reactant of Route 5
Byakangelicin
Reactant of Route 6
Byakangelicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.